

Benchmarking infigratinib bioanalytical assays against published methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Infigratinib-d3*

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A Comparative Guide to Bioanalytical Assays for Infigratinib

For Researchers, Scientists, and Drug Development Professionals

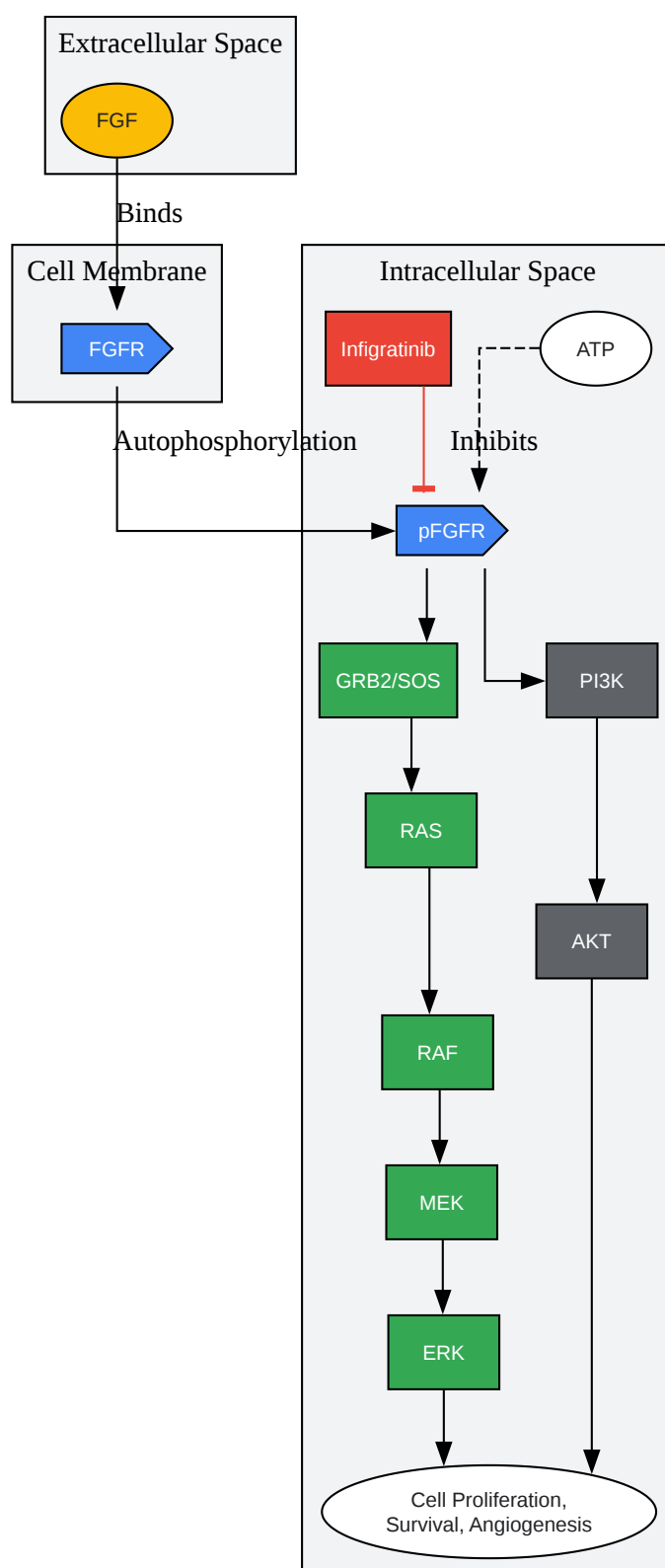
This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of infigratinib, a potent and selective inhibitor of fibroblast growth factor receptor (FGFR). The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing the most appropriate assay for their specific needs, from preclinical pharmacokinetic studies to clinical trial sample analysis.

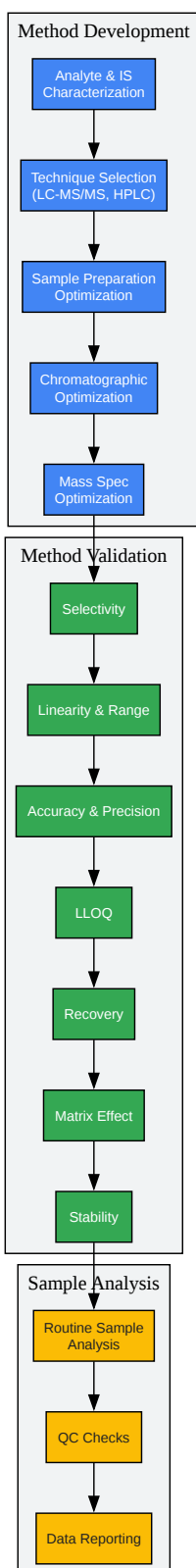
Introduction to Infigratinib and its Bioanalysis

Infigratinib is an orally administered tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3.^[1] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, and infigratinib has shown clinical activity in patients with FGFR-driven malignancies, including cholangiocarcinoma and urothelial carcinoma.^[1] Accurate and precise measurement of infigratinib concentrations in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and for ensuring patient safety and therapeutic efficacy. A variety of bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), have been developed and validated for this purpose.

Infigratinib Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs) to their receptors (FGFRs), the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Two of the major pathways activated by FGFR are the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis. Infigratinib competitively binds to the ATP-binding pocket of FGFR, thereby blocking its kinase activity and inhibiting these downstream pathways.^{[1][2]}





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